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Compound of Interest

Compound Name:
4-(4-

Bromophenylsulfonyl)morpholine

Cat. No.: B1266800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-(4-Bromophenylsulfonyl)morpholine, a molecule of interest in medicinal

chemistry and materials science. This document presents a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented

with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary
The structural integrity and purity of synthesized 4-(4-Bromophenylsulfonyl)morpholine can

be confirmed through a combination of spectroscopic techniques. The following tables

summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment within the

molecule. The spectrum of 4-(4-Bromophenylsulfonyl)morpholine was recorded in

deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for 4-(4-Bromophenylsulfonyl)morpholine in DMSO-d₆
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 - 7.75 m 4H
Aromatic protons

(AA'BB' system)

3.65 - 3.55 m 4H
Morpholine protons (-

O-CH₂-)

2.95 - 2.85 m 4H
Morpholine protons (-

N-CH₂-)

Note: The aromatic protons of the 4-bromophenylsulfonyl group typically exhibit a complex

second-order splitting pattern (AA'BB' system) due to the magnetic inequivalence of the ortho

and meta protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a

molecule. The proton-decoupled ¹³C NMR spectrum of 4-(4-
Bromophenylsulfonyl)morpholine reveals the following characteristic signals.

Table 2: ¹³C NMR Spectroscopic Data for 4-(4-Bromophenylsulfonyl)morpholine

Chemical Shift (δ, ppm) Assignment

~138 Aromatic C (quaternary, C-S)

~132 Aromatic CH

~129 Aromatic CH

~127 Aromatic C (quaternary, C-Br)

~66 Morpholine C (-O-CH₂)

~46 Morpholine C (-N-CH₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
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Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of solid 4-(4-
Bromophenylsulfonyl)morpholine is typically recorded using a KBr pellet.

Table 3: Key IR Absorption Bands for 4-(4-Bromophenylsulfonyl)morpholine

Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium Aromatic C-H stretch

~2950-2850 Medium
Aliphatic C-H stretch

(morpholine)

~1575 Strong Aromatic C=C stretch

~1350 Strong Asymmetric SO₂ stretch

~1160 Strong Symmetric SO₂ stretch

~1110 Strong C-O-C stretch (morpholine)

~1080 Strong S-N stretch

~820 Strong
para-disubstituted benzene C-

H bend (out-of-plane)

~550 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 4-(4-Bromophenylsulfonyl)morpholine, electron ionization (EI) is a

common method. The presence of bromine is readily identified by the characteristic isotopic

pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly

equal intensity.

Table 4: Mass Spectrometry Data (Electron Ionization) for 4-(4-
Bromophenylsulfonyl)morpholine
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m/z Relative Intensity (%) Assignment

305/307 ~50 [M]⁺ (Molecular ion)

220/222 ~10 [M - C₄H₉NO]⁺

155/157 ~100 [Br-C₆H₄]⁺

86 ~40
[C₄H₈NO]⁺ (Morpholine

fragment)

56 ~30 [C₃H₆N]⁺

Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analyses of

4-(4-Bromophenylsulfonyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆,

~0.7 mL) in a standard 5 mm NMR tube. The spectra are recorded on a spectrometer operating

at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical

shifts are referenced to the residual solvent peak. For ¹H NMR, the data is typically acquired

with 16-32 scans, while ¹³C NMR may require several hundred to thousands of scans for

adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound (1-2 mg) is finely ground with

approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The

mixture is then compressed under high pressure in a die to form a transparent pellet. The IR

spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a

range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1266800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the

sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The

solution is injected into a gas chromatograph equipped with a capillary column (e.g., a non-

polar or medium-polarity column). The oven temperature is programmed to ramp from a low

initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of

the compound. The eluent from the GC is introduced into the ion source of a mass

spectrometer, typically operating in electron ionization (EI) mode with an ionization energy of

70 eV. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like 4-(4-
Bromophenylsulfonyl)morpholine can be visualized as a logical progression from sample

preparation to data interpretation.
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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a

chemical compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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